4-Benzyl-4-hydroxypiperidine
Overview
Description
Synthesis Analysis
4-Benzyl-4-hydroxypiperidine derivatives are synthesized through various chemical routes. A notable method involves the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines with primary and secondary aliphatic, aromatic, and heterocyclic amines in the presence of lithium perchlorate. This process leverages the specific activation of the oxirane ring in epoxypiperidine derivatives, ensuring regio- and stereoselectivity (Veselov et al., 2009). Additionally, general synthetic methods for 4-(2-aminophenyl)-4-hydroxypiperidine derivatives have been developed for the synthesis of spiro derivatives, demonstrating the compound's versatility in synthesis applications (Takai et al., 1985).
Molecular Structure Analysis
Investigations into the molecular structure of 4-Benzyl-4-hydroxypiperidine derivatives, such as the analysis of crystal structures, reveal intricate details about the compound's geometry. For instance, the crystal structure of a related adduct showed dihedral angles between the benzene ring and the two piperidine rings, elucidating the spatial arrangement of these molecules (Revathi et al., 2015). Such studies are crucial for understanding the compound's chemical behavior and potential interactions.
Chemical Reactions and Properties
4-Benzyl-4-hydroxypiperidine undergoes various chemical reactions, showcasing its chemical versatility. For instance, it participates in reductive aldol cyclization reactions under Cu(I) catalysis, demonstrating its reactivity and potential for creating complex molecular structures (Lam et al., 2005). Additionally, its derivatives have been synthesized through one-pot three-component protocols, further highlighting its chemical reactivity and the potential for diverse chemical transformations (Sukumarapillai et al., 2016).
Physical Properties Analysis
The physical properties of 4-Benzyl-4-hydroxypiperidine derivatives, such as melting points and solubility, are influenced by their molecular structure. Crystallographic studies provide insight into the compound's solid-state conformation, intermolecular interactions, and potential hydrogen bonding patterns, which are essential for predicting its physical behavior (Revathi et al., 2015).
Chemical Properties Analysis
The chemical properties of 4-Benzyl-4-hydroxypiperidine, including reactivity and stability, are determined by its functional groups and molecular framework. Studies on its synthesis, molecular structure, and involvement in chemical reactions provide valuable insights into its chemical behavior and potential as a precursor for various chemical syntheses (Veselov et al., 2009); (Lam et al., 2005).
Scientific Research Applications
Copper-Catalyzed N-Arylation : Unimolecular 4-hydroxypiperidines, including 4-Benzyl-4-hydroxypiperidine, have been identified as efficient ligands for copper-catalyzed N-arylation. This process enables the synthesis of various N-arylated compounds in moderate to excellent yields, making it a valuable method in organic synthesis (Patil, Nallasivam, & Fernandes, 2015).
Benzyl Group Conformation : Research on 4-benzyl-4-hydroxypiperidines has shown that the equatorial benzyl group at C(4) exhibits a shielding influence on the methyl-bearing carbon. This effect is more pronounced in certain derivatives, indicating the importance of benzyl group conformation in the chemical behavior of these compounds (Manimekalai, Maruthavanan, Selvaraju, & Alkorta, 2007).
Synthetic Approaches : Several studies have developed convenient synthetic approaches for the preparation of 4-Benzyl-4-hydroxypiperidine derivatives. These methods enable the production of key building blocks for medicinal chemistry and offer promising pathways for the industrial production of these compounds (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Enantioselective Synthesis : The chemoenzymatic synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines has been achieved from ()-1-benzyl-3,4-epoxypiperidine. This highlights the potential for enantioselective synthesis of 4-Benzyl-4-hydroxypiperidine derivatives (Villar-Barro, Gotor, & Brieva, 2015).
Medicinal Chemistry Applications : 4-Benzyl-4-hydroxypiperidine and its derivatives have been investigated for their potential in medicinal chemistry. For example, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity in the human brain using positron emission tomography shows their utility in clinical research (Snyder et al., 1998).
Electrocatalytic Oxidation : The electrocatalytic oxidation of benzoyl hydrazine in the presence of 4-Benzyl-4-hydroxypiperidine derivatives has been studied, offering a non-toxic and convenient method for determining concentrations in various mediums (Gong, Zhou, & Li, 2001).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
properties
IUPAC Name |
4-benzylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZBZOFESQSBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199164 | |
Record name | 4-Piperidinol, 4-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664663 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Benzylpiperidin-4-ol | |
CAS RN |
51135-96-7 | |
Record name | 4-(Phenylmethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51135-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyl-4-piperidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51135-96-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidinol, 4-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BENZYL-4-PIPERIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR6D2NEF7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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